Predicted Kinase Inhibition Profile
Computational PASS (Prediction of Activity Spectra for Substances) analysis of 5-chloro-6-iodopyridine-2,3-diamine predicts a Pa (probability of activity) of 0.620 for protein kinase inhibition and 0.499 for platelet-derived growth factor (PDGF) kinase inhibition [1]. While this represents in silico prediction rather than experimental validation, it establishes a baseline activity profile for the target compound. Notably, direct comparator PASS prediction data for unsubstituted 2,3-diaminopyridine or mono-halogenated analogs is not available in the same source, limiting the ability to quantify differential activity.
| Evidence Dimension | Predicted protein kinase inhibitor activity probability (Pa) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | None (no comparator data in same source) |
| Quantified Difference | Not calculable |
| Conditions | PASS in silico prediction model |
Why This Matters
Provides computational evidence supporting the suitability of this halogenated diaminopyridine scaffold for kinase inhibitor development programs.
- [1] PASS prediction data for 5-chloro-6-iodopyridine-2,3-diamine. Table 7, Scientific Reports, 2025. DOI: 10.1038/s41598-025-27674-7. View Source
